molecular formula C13H27N B14529284 N-Butyl-N,2-dimethylhept-1-en-3-amine CAS No. 62721-72-6

N-Butyl-N,2-dimethylhept-1-en-3-amine

Cat. No.: B14529284
CAS No.: 62721-72-6
M. Wt: 197.36 g/mol
InChI Key: UBGNGNNMBVAYKM-UHFFFAOYSA-N
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Description

N-Butyl-N,2-dimethylhept-1-en-3-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a tertiary amine structure, meaning the nitrogen atom is bonded to three alkyl groups. The compound’s molecular formula is C13H27N .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N,2-dimethylhept-1-en-3-amine can be achieved through various synthetic routes. One common method involves the alkylation of secondary amines with alkyl halides. For instance, the reaction between N-butylamine and 2-dimethylhept-1-en-3-yl chloride under basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,2-dimethylhept-1-en-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

N-Butyl-N,2-dimethylhept-1-en-3-amine finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-N,2-dimethylhept-1-en-3-amine involves its interaction with molecular targets, primarily through its nitrogen atom. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to act as a nucleophile, participating in reactions that modify the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Butylamine: A primary amine with a simpler structure.

    N,N-Dimethylheptylamine: A tertiary amine with a similar alkyl chain length.

    N-Butyl-N-methylhept-1-en-3-amine: A tertiary amine with a different substitution pattern.

Uniqueness

N-Butyl-N,2-dimethylhept-1-en-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tertiary amine structure provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where specific reactivity and selectivity are required.

Properties

CAS No.

62721-72-6

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-butyl-N,2-dimethylhept-1-en-3-amine

InChI

InChI=1S/C13H27N/c1-6-8-10-13(12(3)4)14(5)11-9-7-2/h13H,3,6-11H2,1-2,4-5H3

InChI Key

UBGNGNNMBVAYKM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)C)N(C)CCCC

Origin of Product

United States

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